molecular formula C14H25N3O2 B6044041 3-[2-(1-azocanyl)-2-oxoethyl]-4-methyl-2-piperazinone

3-[2-(1-azocanyl)-2-oxoethyl]-4-methyl-2-piperazinone

Cat. No.: B6044041
M. Wt: 267.37 g/mol
InChI Key: RHBNHXLPAUAZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-azocanyl)-2-oxoethyl]-4-methyl-2-piperazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AZP-531 and has been found to have several interesting properties that make it a promising candidate for use in various research fields.

Mechanism of Action

The mechanism of action of 3-[2-(1-azocanyl)-2-oxoethyl]-4-methyl-2-piperazinone involves the activation of the melanocortin system. This system is involved in the regulation of appetite and metabolism, and AZP-531 has been found to activate this system in a specific way that can lead to weight loss and improved metabolic function.
Biochemical and Physiological Effects:
Studies have shown that this compound can have several biochemical and physiological effects. These include the regulation of appetite and metabolism, the improvement of insulin sensitivity, and the reduction of inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-(1-azocanyl)-2-oxoethyl]-4-methyl-2-piperazinone in lab experiments is its specificity. This compound targets a specific system in the body, which can help researchers better understand the mechanisms involved in weight regulation and metabolic function. However, one limitation of using AZP-531 is its potential toxicity, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research involving 3-[2-(1-azocanyl)-2-oxoethyl]-4-methyl-2-piperazinone. One direction is to further investigate its potential as a treatment for obesity and related conditions. Another direction is to explore its use in other areas of research, such as inflammation and metabolic disorders. Additionally, researchers may investigate the potential of AZP-531 as a diagnostic tool for certain conditions.

Synthesis Methods

The synthesis of 3-[2-(1-azocanyl)-2-oxoethyl]-4-methyl-2-piperazinone involves several steps. The first step involves the reaction of 1-azocanyl-2-bromoethane with ethyl 4-methyl-2-oxo-piperazine-1-carboxylate in the presence of a base. This results in the formation of this compound.

Scientific Research Applications

3-[2-(1-azocanyl)-2-oxoethyl]-4-methyl-2-piperazinone has been found to have several potential applications in scientific research. One of the most promising applications is in the field of obesity research. Studies have shown that AZP-531 can help regulate appetite and improve metabolic function, making it a potential treatment for obesity and related conditions.

Properties

IUPAC Name

3-[2-(azocan-1-yl)-2-oxoethyl]-4-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-16-10-7-15-14(19)12(16)11-13(18)17-8-5-3-2-4-6-9-17/h12H,2-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBNHXLPAUAZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C1CC(=O)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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